5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide
Overview
Description
5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide is a versatile chemical compound known for its unique structural and chemical properties. This compound finds applications in various scientific research fields, including drug discovery, organic synthesis, and material science.
Biochemical Analysis
Biochemical Properties
5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with KATP channel activators and AMPA receptor modulators . These interactions are essential for its biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of KATP channels and AMPA receptors, which are critical for cellular signaling and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and receptors, modulating their activity and leading to various biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as antimicrobial and antihypertensive properties. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. These localizations influence its interactions with biomolecules and its overall biochemical and cellular effects .
Preparation Methods
The synthesis of 5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide involves several steps. One common method includes the reaction of 5-fluoro-2-hydroxybenzenesulfonic acid with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then cyclized to produce the desired compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide can be compared with other similar compounds, such as:
3H-benzo[c][1,2]oxathiol-3-one 1-oxide: This compound shares a similar core structure but lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
Benzo[d][1,3]oxathiol-2-one: Another related compound with potential biological activities, used in the synthesis of various derivatives for medicinal chemistry research.
The unique presence of the fluorine atom in this compound enhances its chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-fluoro-1,1-dioxo-2,1λ6-benzoxathiol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FO4S/c8-4-1-2-6-5(3-4)7(9)12-13(6,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMLZMCVWCYRLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)OS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-34-1 | |
Record name | 5-fluoro-3H-2,1lambda6-benzoxathiole-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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